4-Amino-2,6-diphenylpyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C17H12N4. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile typically involves the condensation of benzaldehyde derivatives with malononitrile and guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors.
Medicine: It has been investigated for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR).
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the ATP-binding site of the receptor and inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-diphenyl-pyrimidine-5-carbonitrile: Similar structure but different substitution pattern.
4-Amino-2,6-diphenyl-pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
4-Amino-2,6-diphenyl-pyrimidine-5-thiol: Contains a thiol group instead of a carbonitrile group.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
CAS No. |
20954-77-2 |
---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-amino-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,20,21) |
InChI Key |
RVAUJCJDJMOIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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